molecular formula C14H22N2O B14123602 3,5-Dimethyl-N-(2-morpholinoethyl)aniline

3,5-Dimethyl-N-(2-morpholinoethyl)aniline

Cat. No.: B14123602
M. Wt: 234.34 g/mol
InChI Key: ZRZPAACDWAMCPL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-morpholineethanamine is an organic compound that features a morpholine ring attached to an ethanamine chain, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-4-morpholineethanamine typically involves the reaction of 3,5-dimethylphenylamine with 4-morpholineethanamine under specific conditions. One common method includes the use of hydrochloric acid as a catalyst to facilitate the reaction between the amine groups and the morpholine ring . The reaction is usually carried out at room temperature in a suitable solvent system.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-4-morpholineethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-4-morpholineethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-4-morpholineethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-4-morpholineethanamine
  • N-(3,4-Dimethylphenyl)-4-morpholineethanamine
  • N-(2,5-Dimethylphenyl)-4-morpholineethanamine

Uniqueness

N-(3,5-Dimethylphenyl)-4-morpholineethanamine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to other similar compounds .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-12-9-13(2)11-14(10-12)15-3-4-16-5-7-17-8-6-16/h9-11,15H,3-8H2,1-2H3

InChI Key

ZRZPAACDWAMCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCCN2CCOCC2)C

Origin of Product

United States

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